molecular formula C7H11ClN2 B7760655 p-Tolylhydrazine hydrochloride CAS No. 35467-65-3

p-Tolylhydrazine hydrochloride

Cat. No. B7760655
CAS RN: 35467-65-3
M. Wt: 158.63 g/mol
InChI Key: HMHWNJGOHUYVMD-UHFFFAOYSA-N
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Patent
US09446042B2

Procedure details

Following a literature procedure (Harbert, C. A.; Plattner, J. J.; Welch, W. M.; Weissman, A.; Koe, B. K. J. Med. Chem. 1980, 23, 635-643) p-tolylhydrazine hydrochloride (0.500 g, 3.15 mmol) and 1-carbethoxy-4-piperidone (0.18 mL, 1.17 mmol) were suspended in EtOH (0.880 mL) and heated to reflux for 2 hours. The reaction mixture was removed from heat and allowed to stand overnight at ambient temperature. The resulting mixture was filtered and washed with 50% aqueous EtOH to afford the desired product as a beige powder (259 mg, 86%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.88 mL
Type
solvent
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
Cl.[C:2]1([CH3:10])[CH:7]=[CH:6][C:5]([NH:8]N)=[CH:4][CH:3]=1.[C:11]([N:16]1[CH2:21][CH2:20][C:19](=O)[CH2:18][CH2:17]1)([O:13][CH2:14][CH3:15])=[O:12]>CCO>[CH3:10][C:2]1[CH:7]=[CH:6][C:5]2[NH:8][C:19]3[CH2:20][CH2:21][N:16]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:17][C:18]=3[C:4]=2[CH:3]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
Cl.C1(=CC=C(C=C1)NN)C
Step Two
Name
Quantity
0.18 mL
Type
reactant
Smiles
C(=O)(OCC)N1CCC(CC1)=O
Step Three
Name
Quantity
0.88 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was removed
TEMPERATURE
Type
TEMPERATURE
Details
from heat
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
WASH
Type
WASH
Details
washed with 50% aqueous EtOH

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CC=2C3=C(NC2C=C1)CCN(C3)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 259 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.